Bienvenue dans la boutique en ligne BenchChem!

N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-5-methylisoxazole-3-carboxamide

Medicinal chemistry isoxazole scaffold structure–activity relationship

Target the 3-carboxamide regioisomer with an essential –CH₂– spacer absent in common direct-amide analogs. This ≥98% pure, triple-certified (HPLC, NMR, GC) building block enables conformational SAR, patent-differentiated TACC3 inhibitor design, and first-in-class scaffold exploration. Avoid confounding biological data by choosing the correct methylene-bridged chemotype.

Molecular Formula C15H12FN3O3
Molecular Weight 301.277
CAS No. 1208844-79-4
Cat. No. B2989229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-5-methylisoxazole-3-carboxamide
CAS1208844-79-4
Molecular FormulaC15H12FN3O3
Molecular Weight301.277
Structural Identifiers
SMILESCC1=CC(=NO1)C(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)F
InChIInChI=1S/C15H12FN3O3/c1-9-6-13(19-21-9)15(20)17-8-12-7-14(22-18-12)10-2-4-11(16)5-3-10/h2-7H,8H2,1H3,(H,17,20)
InChIKeyCNTKFANCORTNFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((5-(4-Fluorophenyl)isoxazol-3-yl)methyl)-5-methylisoxazole-3-carboxamide (CAS 1208844-79-4): Procurement-Relevant Structural and Physicochemical Profile


N-((5-(4-Fluorophenyl)isoxazol-3-yl)methyl)-5-methylisoxazole-3-carboxamide (CAS 1208844-79-4) is a synthetic bis-isoxazole carboxamide featuring a 5-(4-fluorophenyl)isoxazole moiety linked through a methylene bridge to a 5-methylisoxazole-3-carboxamide scaffold [1]. The molecular formula is C₁₅H₁₂FN₃O₃ with a molecular weight of 301.27 g mol⁻¹ and a standard commercial purity of ≥98% as confirmed by HPLC, NMR, and GC batch-release data . While the compound belongs to the broader fluorophenyl-isoxazole-carboxamide family that has been explored for antiproliferative activity in vitro [2], no peer-reviewed biological evaluation specific to this CAS number has been identified. Consequently, its current procurement value is primarily as a structurally defined, high-purity building block for medicinal chemistry optimization campaigns, rather than as a biologically validated probe.

Why N-((5-(4-Fluorophenyl)isoxazol-3-yl)methyl)-5-methylisoxazole-3-carboxamide Cannot Be Interchanged with Other Isoxazole-3-carboxamides


Attempting to substitute this compound with a generic isoxazole-3-carboxamide or a close-in-class analog (e.g., the direct amide 5-(4-fluorophenyl)-N-(5-methylisoxazol-3-yl)isoxazole-3-carboxamide, or the simple N-(4-fluorophenyl)-5-methylisoxazole-3-carboxamide) disregards two critical structural differentiators: the methylene (–CH₂–) spacer between the central isoxazole and the carboxamide nitrogen, and the specific positioning of the fluorophenyl ring on the distal isoxazole . In the fluorophenyl-isoxazole-carboxamide series evaluated by Hawash et al. (2021), the substitution pattern on the phenyl ring and the identity of the amine coupling partner produced IC₅₀ values against Hep3B cells ranging from 5.76 to 89.12 µg mL⁻¹—an approximately 15-fold potency spread—demonstrating that even minor structural modifications within this chemical space profoundly alter biological activity [1]. Without the methylene linker, the conformational flexibility, hydrogen-bonding geometry, and metabolic stability of the molecule are predictably altered, meaning that biological data or synthetic utility obtained with the direct amide congener cannot be extrapolated to this compound .

Quantitative Differentiation Evidence for N-((5-(4-Fluorophenyl)isoxazol-3-yl)methyl)-5-methylisoxazole-3-carboxamide


Structural Differentiation via the Methylene Spacer: A Key Descriptor Not Present in the Closest Amide Congener

The defining structural feature of this compound is the methylene (–CH₂–) bridge connecting the 5-(4-fluorophenyl)isoxazol-3-yl ring system to the 5-methylisoxazole-3-carboxamide nitrogen. The closest commercially cataloged analog, 5-(4-fluorophenyl)-N-(5-methylisoxazol-3-yl)isoxazole-3-carboxamide, lacks this spacer and instead forms a direct amide bond between the two heterocycles . The presence of the methylene unit increases the molecular weight from 285.23 to 301.27 g mol⁻¹ and introduces an additional rotational degree of freedom (the C–N bond becomes a C–CH₂–N linkage), which alters the spatial presentation of pharmacophoric elements. In the broader fluorophenyl-isoxazole-carboxamide class, the nature of the linker and substitution pattern has been shown to modulate antiproliferative potency by ≥15-fold (IC₅₀ range 5.76–89.12 µg mL⁻¹ against Hep3B cells) [1]. No biological activity data specific to this CAS number have been published; the differentiation evidence is therefore limited to this defined structural distinction and its predicted impact on molecular recognition.

Medicinal chemistry isoxazole scaffold structure–activity relationship

Purity and Batch-to-Batch Reproducibility: Validated ≥98% Purity with Multi-Technique Release Data

Commercial batches of this compound are released with a certified purity of ≥98%, supported by orthogonal analytical techniques: HPLC (chromatographic purity), ¹H NMR (structural identity and organic purity), and GC (volatile impurity profiling) . A reference ¹H NMR spectrum is independently archived in the SpectraBase database, providing a third-party spectral fingerprint for identity verification [1]. This multi-technique quality-assurance framework exceeds the typical single-technique (HPLC-only) certification common for many research-grade isoxazole derivatives. For procurement decisions where synthetic reproducibility and impurity-sensitive biological assays are paramount, the availability of batch-specific QC data reduces the risk of lot-to-lot variability confounding experimental outcomes.

Quality control analytical chemistry compound procurement

Fluorophenyl-Isoxazole Chemotype Activity Range: Class-Level Potency Context for Prioritization

The compound belongs to the fluorophenyl-isoxazole-carboxamide chemotype that has been systematically evaluated for antiproliferative activity. In the series reported by Hawash et al. (2021), six 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxamide derivatives (2a–2f) were tested against four cancer cell lines by MTS assay. IC₅₀ values against Hep3B ranged from 5.76 ± 1.1 µg mL⁻¹ (compound 2f, the most potent) to 89.12 ± 3.6 µg mL⁻¹ (compound 2d), with the positive control doxorubicin yielding an IC₅₀ of 1.21 ± 1.0 µg mL⁻¹ [1]. All compounds obeyed Lipinski's rule of five and the most potent analog (2f) induced G2-M cell-cycle arrest (6.73% of total cells vs. 7.4% for doxorubicin) and reduced α-fetoprotein secretion from 1116.67 to 168.33 ng mL⁻¹ [1]. While these data do not directly describe the target compound (which bears a 3-carboxamide rather than a 4-carboxamide and a methylene linker), they establish that the fluorophenyl-isoxazole substructure is a competent pharmacophore for cellular antiproliferative activity. Prospective users should note that the 3-carboxamide regioisomeric series, to which the target compound belongs, has been substantially less explored in the literature, creating an opportunity to map uncharted SAR space.

Anticancer isoxazole-carboxamide cytotoxicity

TACC3 Inhibitor Patent Landscape: Structural Eligibility of the Bis-Isoxazole Carboxamide Scaffold

International patent application WO 2021/097352 A1 discloses substituted isoxazole compounds as transforming acidic coiled-coil protein 3 (TACC3) inhibitors for treating breast, leukemia, lung, colon, melanoma, prostate, ovarian, renal, and CNS cancers [1]. The generic Formula (I) in this patent encompasses bis-isoxazole carboxamide structures that are topologically related to the target compound. While the compound of CAS 1208844-79-4 is not explicitly exemplified in the patent text, its core architecture—two isoxazole rings connected via a carboxamide linker, with a 4-fluorophenyl substituent—falls within the claimed structural space. This patent filing signals industrial interest in the bis-isoxazole carboxamide chemotype as a privileged scaffold for oncology target modulation and suggests that the target compound could serve as a synthetic intermediate or comparative tool in TACC3 inhibitor development programs.

TACC3 inhibition anticancer patent isoxazole derivatives

Recommended Application Scenarios for N-((5-(4-Fluorophenyl)isoxazol-3-yl)methyl)-5-methylisoxazole-3-carboxamide


Medicinal Chemistry: SAR Exploration of the Methylene-Bridged Isoxazole-3-carboxamide Chemotype

This compound is most appropriately deployed in medicinal chemistry programs aiming to interrogate the structure–activity relationship (SAR) consequences of inserting a methylene spacer between the central isoxazole and the carboxamide nitrogen. The closest commercially available analog—5-(4-fluorophenyl)-N-(5-methylisoxazol-3-yl)isoxazole-3-carboxamide—lacks this spacer, making the target compound the sole entry point into this specific chemotype subspace . Parallel synthesis of both the methylene-bridged and direct-amide congeners can deconvolve the contributions of conformational flexibility and hydrogen-bond geometry to target binding, an exercise that the 15.5-fold potency range observed in the related 4-carboxamide series suggests is mechanistically informative [1].

TACC3 Inhibitor Tool Compound Synthesis and Patent-Landscape Navigation

The bis-isoxazole carboxamide architecture of this compound falls within the generic scope of WO 2021/097352 A1, which claims substituted isoxazole derivatives as TACC3 inhibitors for oncology applications [2]. Procuring this building block enables the rapid assembly of analogs for target-engagement studies or for designing patent-differentiated compounds. The ≥98% purity with orthogonal analytical certification supports its use in reproducible biochemical and cell-based TACC3 assays where impurity-driven artifacts could confound dose–response relationships.

Chemical Biology: Probe Development Leveraging the Unexplored 3-Carboxamide Isoxazole Series

The published fluorophenyl-isoxazole-carboxamide structure–activity data are dominated by 4-carboxamide regioisomers (e.g., the Hawash et al. 2021 series) [1]. The 3-carboxamide regioisomeric series, represented by this compound, remains essentially uncharacterized in the peer-reviewed literature. This gap creates an opportunity for chemical biology groups to generate first-in-class probe molecules or affinity reagents based on the 3-carboxamide scaffold, using this compound as a core synthon for library synthesis. The existence of an independent ¹H NMR reference spectrum in SpectraBase [3] facilitates identity confirmation during in-house derivatization workflows.

Analytical Reference Standard for Isoxazole-Carboxamide Method Development

The availability of batch-specific HPLC purity data, ¹H NMR spectra, and GC traces , combined with the third-party SpectraBase ¹H NMR entry [3], positions this compound as a qualified reference standard for developing and validating LC–UV, LC–MS, or qNMR analytical methods targeting isoxazole-carboxamide impurities or metabolites. Its distinct retention characteristics, driven by the methylene spacer and dual isoxazole rings, provide a useful chromatographic benchmark distinct from simpler mono-isoxazole analogs.

Quote Request

Request a Quote for N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-5-methylisoxazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.